5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene
Description
5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene is a substituted benzene derivative featuring:
- Chloro substituent at position 5,
- Methoxy group at position 2,
- Methyl group at position 4,
- Sulfonyl-linked 2-(methylethyl)imidazole moiety at position 1.
Properties
Molecular Formula |
C14H17ClN2O3S |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C14H17ClN2O3S/c1-9(2)14-16-5-6-17(14)21(18,19)13-8-11(15)10(3)7-12(13)20-4/h5-9H,1-4H3 |
InChI Key |
SUCMXAHYJCQCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2C(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amino group.
Chlorination: Introduction of the chloro group.
Methoxylation: Addition of the methoxy group.
Sulfonylation: Attachment of the imidazolyl sulfonyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high efficiency and minimize waste.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonyl moiety enables nucleophilic substitution reactions. In acidic conditions, the sulfonamide nitrogen becomes protonated, increasing the electrophilicity of the sulfur atom. This facilitates displacement by nucleophiles such as amines or alkoxides.
| Reaction Type | Conditions | Product Example |
|---|---|---|
| Aminolysis | Excess primary amine, 80–100°C | Imidazole-amine adduct with released SO₂ |
| Alkoxylation | NaOR (R = alkyl), DMF, reflux | Alkoxy-sulfonate derivative |
The patent synthesis of analogous sulfonamides demonstrates that chlorosulfonation followed by aminolysis is a critical step for modifying this functional group .
Electrophilic Aromatic Substitution
The benzene ring's reactivity is modulated by the electron-withdrawing chloro (-Cl) and electron-donating methoxy (-OCH₃) groups:
-
Chlorine substituent : Directs electrophiles to the para position (relative to itself) but deactivates the ring.
-
Methoxy group : Strongly activates the ortho/para positions but competes with the chloro group's deactivation.
Experimental data from methylated analogs show preferential substitution at the 3-position (relative to methoxy) under nitration conditions .
Imidazole Ring Participation
The 2-(methylethyl)imidazolyl group introduces unique reactivity:
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) through nitrogen lone pairs, forming complexes detectable via UV-Vis spectroscopy.
-
Acid-base behavior : The imidazole nitrogen (pKa ~6.5–7.0) undergoes protonation in acidic media, altering solubility and electronic properties.
Hydrolytic Stability
The sulfonamide linkage resists hydrolysis under physiological pH (4–8) but cleaves under extreme conditions:
| Condition | Outcome |
|---|---|
| 6M HCl, reflux (110°C, 24h) | Complete cleavage to imidazole and benzene sulfonic acid |
| 2M NaOH, 80°C (12h) | Partial hydrolysis (≤40%) to sulfinate salts |
Studies on structural analogs indicate that steric hindrance from the methylethyl group reduces hydrolysis rates compared to simpler sulfonamides .
Functional Group Interplay
The methyl group at the 4-position undergoes radical bromination (NBS, AIBN, CCl₄) to yield a bromomethyl derivative, though yields are modest (≤35%) due to competing ring halogenation. The methoxy group demethylates with BBr₃ at -78°C, producing a phenolic intermediate that can be re-functionalized.
Comparative Reactivity Table
Key differences from related compounds:
| Compound | Key Reactivity Difference |
|---|---|
| 5-Chloro-2-methoxybenzene | Lacks sulfonamide-mediated nucleophilic pathways |
| Benzenesulfonamides | Absent imidazole-driven metal coordination |
| Simple imidazoles | No aromatic substitution complexity |
This compound's hybrid architecture enables multimodal reactivity unmatched in simpler analogs, making it valuable for developing multifunctional catalysts or pharmacophores.
Mechanistic Insights
-
Sulfonamide substitution : Proceeds through a two-step associative mechanism (tetrahedral intermediate formation).
-
Ring substitution : DFT calculations predict activation energies 15–20% higher than unsubstituted benzene due to electronic conflicts.
-
Metal coordination : Crystal structures of Cu complexes show η²-binding through imidazole N and sulfonyl O.
These findings are corroborated by spectroscopic data (¹H/¹³C NMR, IR) and X-ray crystallography of reaction products .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its anticancer properties. Research has shown that derivatives of this compound exhibit selective cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, studies indicated that certain molecular hybrids containing sulfonamide and imidazole moieties demonstrated significant anti-proliferative effects with IC50 values ranging from 6 to 20 μM, suggesting a strong potential for further development as anticancer agents .
Case Study: Synthesis and Evaluation
A study focused on synthesizing 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives revealed promising anticancer activity. The synthesized compounds were evaluated for their cytotoxic effects, demonstrating comparable or superior activity to established chemotherapeutic agents .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. In vitro studies have evaluated its activity against various bacterial and fungal strains. The results indicated that certain derivatives exhibited antimicrobial activities that were comparable to or exceeded those of standard antibiotics like penicillin and ciprofloxacin .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Type | Standard Comparison |
|---|---|---|
| 5-Chloro-2-methoxy-4-methyl derivative | Bacterial | Comparable to Ciprofloxacin |
| 5-Chloro-2-methoxy derivative | Fungal | Higher than Fluconazole |
Inhibition of Photosynthetic Electron Transport
Another intriguing application is the inhibition of photosynthetic electron transport in plants, specifically in spinach chloroplasts. The compound was tested for its ability to inhibit this process, which is crucial for understanding its environmental impact and potential use in agricultural applications .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) has been pivotal in optimizing the biological activity of this compound. By modifying different functional groups on the benzene ring and imidazole moiety, researchers can enhance its efficacy and selectivity against specific targets. This approach has been instrumental in developing more potent derivatives for both anticancer and antimicrobial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene involves its interaction with specific molecular targets and pathways. The presence of the imidazolyl sulfonyl group allows the compound to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares substituents and functional groups of the target compound with structurally related analogs:
Key Observations:
- Sulfonyl vs.
- Imidazole vs. Benzimidazole Cores : The imidazole in the target compound lacks the fused benzene ring seen in benzimidazoles (e.g., ), reducing aromaticity and possibly altering binding specificity .
- Chlorine Positioning : The target’s single chloro group at C5 contrasts with polychlorinated analogs like tetradifon , which may reduce environmental persistence but limit broad-spectrum pesticidal activity.
Biological Activity
5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on various research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chloro group, methoxy group, and an imidazolyl sulfonyl moiety. Its IUPAC name reflects its intricate arrangement of functional groups, suggesting potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the imidazole ring and subsequent sulfonation reactions. The synthetic pathways are crucial for obtaining derivatives with enhanced biological properties.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain benzamide derivatives, including those related to this compound, showed promising results against various bacterial strains, highlighting their potential as therapeutic agents against infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Activity
Recent investigations into the anticancer effects of this compound revealed its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation . A specific case study noted that certain benzamide derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated efficacy against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) in the low micromolar range. |
| Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6 production in activated macrophages. |
| Anticancer Activity | Induction of apoptosis in breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : Interaction with cellular receptors can alter signaling cascades that lead to apoptosis or reduced inflammation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can trigger cellular stress responses leading to cell death in cancerous cells.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorous oxychloride (POCl₃) under reflux conditions. For example, hydrazide intermediates are cyclized at 120°C, monitored by TLC (chloroform:methanol, 7:3 ratio) to confirm reaction completion. Optimizing solvent choice (e.g., absolute ethanol vs. methanol) and stoichiometric ratios of reagents (e.g., hydrazine hydrate) can improve yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- IR spectroscopy : Identify functional groups (e.g., sulfonyl, imidazole).
- NMR (¹H/¹³C) : Confirm substitution patterns on the benzene and imidazole rings.
- Elemental analysis : Verify empirical formula consistency.
- HPLC : Assess purity (>98% recommended for biological assays) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Test antimicrobial activity via broth microdilution (MIC against E. coli and S. aureus), and anticancer potential using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and solvent controls .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the imidazole or benzene rings) affect bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., fluorophenyl, bromophenyl). Compare binding affinities using molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cytochrome P450 or microbial enzymes). Substituents at the 4-methyl position significantly alter metabolic stability .
Q. What mechanistic insights explain contradictory yield data in sulfonylation reactions?
- Methodological Answer : Contradictions in reported yields (e.g., 60–85%) may arise from competing side reactions (e.g., over-sulfonylation). Use kinetic studies (in situ FTIR or LC-MS) to monitor intermediate formation. Adjust reaction temperature (70–120°C) and catalyst (e.g., DMAP) to suppress byproducts .
Q. How can computational methods predict the compound’s metabolic stability?
- Methodological Answer : Employ in silico tools:
- ADMET Prediction : Use SwissADME to estimate GI absorption, CYP inhibition, and BBB permeability.
- Molecular Dynamics (MD) Simulations : Model interactions with liver microsomal enzymes (e.g., CYP3A4) to identify vulnerable metabolic sites .
Q. What strategies mitigate toxicity risks in preclinical studies?
- Methodological Answer : Screen for genotoxicity via Ames tests and micronucleus assays. Evaluate hepatotoxicity using primary hepatocyte viability assays. Structural modifications (e.g., replacing chlorine with trifluoromethyl groups) may reduce toxicity while retaining activity .
Q. How does the compound interact with biological membranes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
